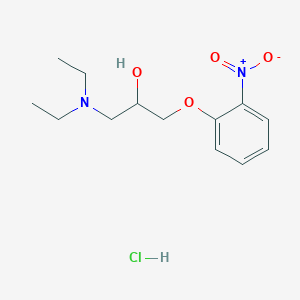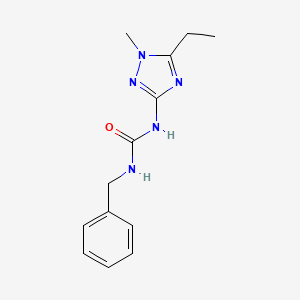![molecular formula C17H16N4O B3978887 N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3978887.png)
N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide
Overview
Description
N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide, also known as BTEC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BTEC is a triazole-based compound that has been synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide is not fully understood, but several studies have suggested that it exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide has also been found to inhibit the activity of several enzymes that are involved in cancer progression, including matrix metalloproteinases and topoisomerases. The antimicrobial activity of N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide has been attributed to its ability to disrupt the bacterial cell membrane and inhibit the synthesis of bacterial DNA.
Biochemical and Physiological Effects
N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide has also been found to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide has been found to exhibit antimicrobial activity, which may be useful in the treatment of bacterial infections.
Advantages and Limitations for Lab Experiments
N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant anticancer and antimicrobial activity. However, N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide also has several limitations. It has been found to exhibit cytotoxicity against normal cells at high concentrations, which may limit its use in clinical applications. Additionally, the mechanism of action of N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the research of N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide. One potential avenue of research is to investigate the molecular mechanism of action of N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide, which may provide insight into its potential applications in the treatment of cancer and bacterial infections. Additionally, further studies are needed to determine the optimal dosage and administration of N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide for clinical use. Finally, the synthesis of N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide derivatives may lead to the development of more potent and selective compounds for the treatment of various diseases.
Scientific Research Applications
N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide has also been found to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N-[1-(4-biphenylyl)ethyl]-1H-1,2,4-triazole-3-carboxamide has been found to exhibit antioxidant and anti-inflammatory properties.
properties
IUPAC Name |
N-[1-(4-phenylphenyl)ethyl]-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12(20-17(22)16-18-11-19-21-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEXLNMIMIVUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(dimethylamino)ethyl]-N-ethyl-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3978806.png)
![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978811.png)
![4,4'-[(3-fluorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B3978813.png)
![3-(2-methoxyphenyl)-5-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3978816.png)
![1-allyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978824.png)
![3-{4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1-piperazinyl}propanenitrile](/img/structure/B3978825.png)
![2-chloro-N-{[(5-chloro-2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3978828.png)


![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B3978852.png)

![1-(4-chlorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978868.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B3978880.png)
![ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B3978892.png)